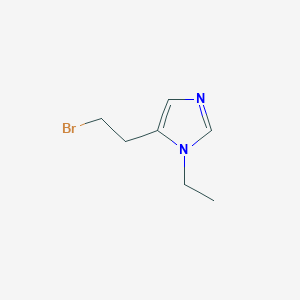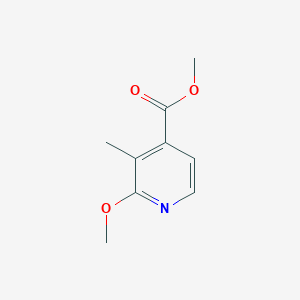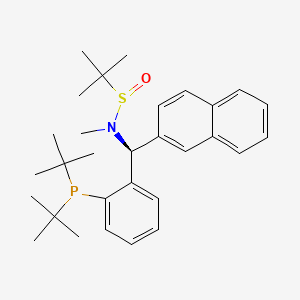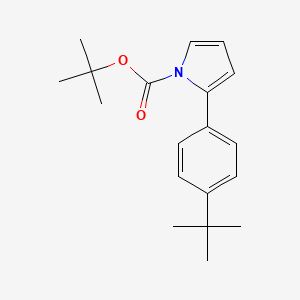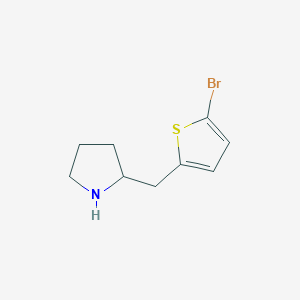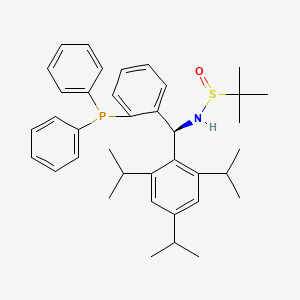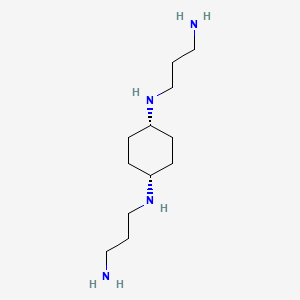
N1,N1'-(Cyclohexane-1,4-diyl)bis(propane-1,3-diamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N1’-(Cyclohexane-1,4-diyl)bis(propane-1,3-diamine) is an organic compound with the molecular formula C12H28N4. It is a diamine derivative where two propane-1,3-diamine groups are connected via a cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1’-(Cyclohexane-1,4-diyl)bis(propane-1,3-diamine) typically involves the reaction of cyclohexane-1,4-diamine with 1,3-dibromopropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine groups of cyclohexane-1,4-diamine attack the bromine atoms of 1,3-dibromopropane, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the reaction include ethanol or methanol, and the reaction is typically carried out at elevated temperatures to accelerate the process.
Analyse Des Réactions Chimiques
Types of Reactions
N1,N1’-(Cyclohexane-1,4-diyl)bis(propane-1,3-diamine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine groups can participate in substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
N1,N1’-(Cyclohexane-1,4-diyl)bis(propane-1,3-diamine) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in drug delivery systems and as a stabilizer for proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy resins.
Mécanisme D'action
The mechanism of action of N1,N1’-(Cyclohexane-1,4-diyl)bis(propane-1,3-diamine) involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its amine groups can interact with biological macromolecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Bis(3-aminopropyl)ethylenediamine
- N,N’-Bis(3-aminopropyl)-1,2-ethanediamine
- N,N’-Bis(3-aminopropyl)cyclohexanediamine
Uniqueness
N1,N1’-(Cyclohexane-1,4-diyl)bis(propane-1,3-diamine) is unique due to its cyclohexane core, which imparts rigidity and conformational stability to the molecule. This structural feature distinguishes it from other similar compounds, making it particularly useful in applications requiring stable and robust molecular frameworks.
Propriétés
Formule moléculaire |
C12H28N4 |
|---|---|
Poids moléculaire |
228.38 g/mol |
Nom IUPAC |
1-N,4-N-bis(3-aminopropyl)cyclohexane-1,4-diamine |
InChI |
InChI=1S/C12H28N4/c13-7-1-9-15-11-3-5-12(6-4-11)16-10-2-8-14/h11-12,15-16H,1-10,13-14H2 |
Clé InChI |
PYBOSIQOXDJMFB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1NCCCN)NCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




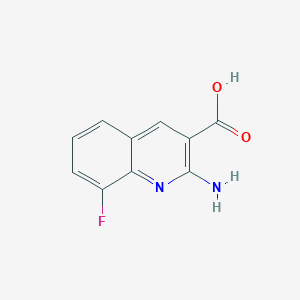

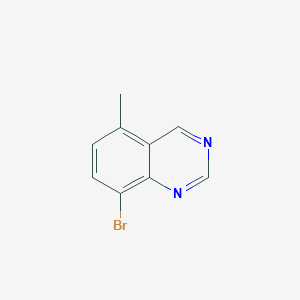
![2-(Methylthio)naphtho[2,1-d]thiazole](/img/structure/B15329941.png)
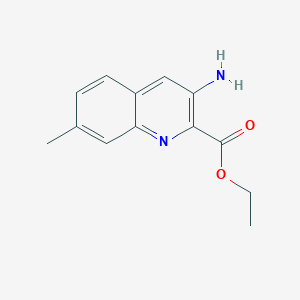
![6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B15329955.png)
